3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol is a complex organic compound that features a piperazine ring and phenolic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The phenolic groups are believed to play a crucial role in this process by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridine Compounds : Known for their antimicrobial and antiviral activities .
Uniqueness
What sets 5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol apart is its unique combination of phenolic and piperazine moieties, which contribute to its potent antimicrobial properties. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
21323-29-5 |
---|---|
Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24N4O4/c1-27-19-5-3-15(11-17(19)25)13-21-23-7-9-24(10-8-23)22-14-16-4-6-20(28-2)18(26)12-16/h3-6,11-14,25-26H,7-10H2,1-2H3 |
InChI Key |
QSRJXVLROCRHJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.